Technical Guide: Physicochemical Characterization of Ethambutol (R,R)-Isomer Dihydrochloride
Technical Guide: Physicochemical Characterization of Ethambutol (R,R)-Isomer Dihydrochloride
Executive Summary
This technical guide provides a comprehensive physicochemical profile of Ethambutol (R,R)-Isomer Dihydrochloride . While the (S,S)-enantiomer (Dextro-ethambutol) is the pharmacologically active first-line antitubercular agent, the (R,R)-isomer (Levo-ethambutol) represents a critical enantiomeric impurity and reference standard in pharmaceutical development.
Understanding the (R,R)-isomer is essential for Quality Control (QC) and Chemistry, Manufacturing, and Controls (CMC) workflows. As enantiomers possess identical physicochemical properties in achiral environments (melting point, solubility, pKa) but diverge in chiral environments (optical rotation, enzymatic interaction), this guide focuses heavily on the stereoselective analytical protocols required to distinguish and quantify the (R,R)-isomer to ensure patient safety and regulatory compliance.
Section 1: Molecular Identity & Stereochemical Criticality
Ethambutol possesses two chiral centers, theoretically allowing for three stereoisomers: the (S,S)-enantiomer (active), the (R,R)-enantiomer (inactive/impurity), and the meso-form.[1]
Chemical Identification
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Chemical Name: (R,R)-2,2'-(Ethylenediimino)di-1-butanol dihydrochloride[2]
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CAS Number: 10054-05-4 (Free Base), 134567-54-1 (DiHCl salt - generic ref)
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Molecular Weight: 277.23 g/mol (Salt), 204.31 g/mol (Base)[3]
The Stereochemical Imperative
The differentiation between the (S,S) and (R,R) forms is not merely academic; it is toxicological. While the (S,S)-isomer is a potent arabinosyl transferase inhibitor, the (R,R)-isomer lacks this potency but may contribute to ocular toxicity (optic neuritis).
Figure 1: Stereochemical relationship and differentiating factors between Ethambutol isomers.
Section 2: Solid-State Characterization
The (R,R)-isomer dihydrochloride shares the solid-state properties of its enantiomer. The data below applies to the DiHCl salt form, which is the standard for stability and solubility.
Thermal Analysis
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Melting Point (Capillary): 199°C – 204°C (with decomposition).
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Differential Scanning Calorimetry (DSC):
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Endotherm: Sharp endothermic peak onset at ~198.5°C.
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Protocol Note: TGA (Thermogravimetric Analysis) must precede DSC. A weight loss >0.5% below 100°C indicates hygroscopic moisture uptake, which can depress the observed melting point (colligative property).
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Hygroscopicity
Ethambutol DiHCl is hygroscopic .[7]
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Critical Relative Humidity (CRH): Approximately 75-80% RH at 25°C.
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Implication: The salt will deliquesce (dissolve in its own absorbed water) if stored above the CRH.
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Storage: Must be stored in tight, light-resistant containers with desiccants.
Polymorphism
The dihydrochloride salt is known to exhibit polymorphism.[4]
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Form I (Thermodynamically Stable): The commercially relevant form.
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Form II (Metastable): May form during rapid precipitation or lyophilization.
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Differentiation: Powder X-Ray Diffraction (PXRD) is required to distinguish forms. Form I typically shows characteristic peaks (2θ) distinct from Form II.
Section 3: Solution State Properties
Solubility Profile
The dihydrochloride salt enhances aqueous solubility significantly compared to the free base.
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Water: Freely soluble (>50 mg/mL).
Ionization (pKa)
Ethambutol is a diamine.
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pKa1: ~6.6 (Secondary amine)
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pKa2: ~9.5 (Secondary amine)
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pH Implication: In the stomach (pH 1.2), both amines are protonated (dicationic). In the intestine (pH 6.8), the molecule exists in equilibrium between mono-cationic and neutral forms, facilitating absorption.
Partition Coefficient
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Log P (Octanol/Water): -0.14 (Hydrophilic).
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Note: This low Log P explains the need for the salt form to ensure dissolution, yet the lipophilic ethyl chain allows sufficient permeability.
Section 4: Analytical Protocols (Differentiation)
This is the core technical requirement. Standard HPLC cannot distinguish the (R,R) from the (S,S) isomer. You must use Chiral HPLC or Chiral Derivatization .
Protocol A: Specific Optical Rotation (Polarimetry)
This is the primary identification test for the (R,R)-isomer.
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Preparation: Dissolve 1.0 g of Ethambutol (R,R)-DiHCl in water to make 10.0 mL (10% w/v solution).
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Conditions: 25°C, 589 nm (D-line of Sodium).
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Acceptance Criteria:
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(S,S)-Isomer (Drug): +6.0° to +6.7°
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(R,R)-Isomer (Target): -6.0° to -6.7°
-
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Troubleshooting: Turbidity affects readings. Filter solution through a 0.45 µm PVDF filter if necessary.
Protocol B: Chiral HPLC (Direct Separation)
Used for quantifying (R,R)-impurity levels in (S,S)-drug substance.
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Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).
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Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 200-210 nm (Ethambutol has weak UV absorbance; low wavelength is critical).
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Elution Order: The (R,R)-isomer typically elutes before or after the (S,S)-isomer depending on the specific chiral selector used. Validation with a racemic standard is mandatory.
Protocol C: Pre-Column Derivatization (Indirect Separation)
If a chiral column is unavailable, derivatize with a chiral agent to create diastereomers, which can be separated on a standard C18 column.
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Reagent: (S)-(+)-1-Phenylethyl isocyanate.
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Mechanism: Reacts with the amine groups to form urea derivatives.
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Separation: The (S,S)-Ethambutol derivative and (R,R)-Ethambutol derivative become diastereomers with different physical properties (polarity), separable on standard ODS columns.
Figure 2: Analytical decision tree for identifying and quantifying Ethambutol isomers.
Section 5: Stability & Storage
Hydrolytic Stability
Ethambutol DiHCl is relatively stable in acidic and neutral aqueous solutions. However, the amine functionality makes it susceptible to oxidation over time if not protected.
Thermal Stability
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Stable up to its melting point (~200°C).
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Forced Degradation: Under extreme thermal stress (>200°C), it degrades via deamination and oxidation.
Storage Recommendations
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Container: Type II Glass or HDPE bottles.
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Closure: Induction sealed with silica gel desiccant packs.
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Environment: Controlled room temperature (20-25°C). Avoid high humidity (>65% RH).
References
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United States Pharmacopeia (USP). Ethambutol Hydrochloride Monograph. USP-NF. (Standard for melting point, rotation, and purity criteria).
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National Center for Biotechnology Information. PubChem Compound Summary for CID 470071, Ethambutol (R,R)-isomer. (Source for molecular weight, IUPAC names, and isomeric data).
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World Health Organization. The International Pharmacopoeia: Ethambutol hydrochloride. (Source for solubility and identification tests).
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Blessington, B., & Beiraghi, A. (1990).[9] Study of the stereochemistry of ethambutol using chiral liquid chromatography. Journal of Chromatography A. (Primary source for chiral separation protocols).[9]
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DrugBank Online. Ethambutol: Pharmacology and Stereochemistry. (Context for toxicity differences between isomers).
Sources
- 1. Ethambutol – Chiralpedia [chiralpedia.com]
- 2. chembk.com [chembk.com]
- 3. Ethambutol [drugfuture.com]
- 4. cdn.who.int [cdn.who.int]
- 5. Ethambutol | 74-55-5 [chemicalbook.com]
- 6. Ethambutol, (R,R)- | C10H24N2O2 | CID 470071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lookchem.com [lookchem.com]
- 9. semanticscholar.org [semanticscholar.org]
